![molecular formula C14H15NO B13168880 (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is a chiral compound with a biphenyl structure and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and an appropriate aminoethanol precursor.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Applications De Recherche Scientifique
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl structure allows for specific binding interactions, while the aminoethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The enantiomer of the compound with similar properties but different stereochemistry.
1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The racemic mixture containing both enantiomers.
Other biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of both the biphenyl and aminoethanol moieties allows for versatile applications in various fields.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
Clé InChI |
ATTHACCWLCOMAC-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CN)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
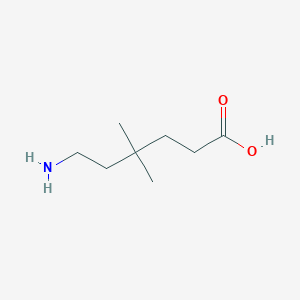
![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
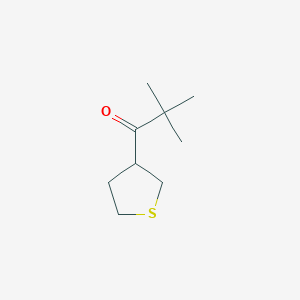
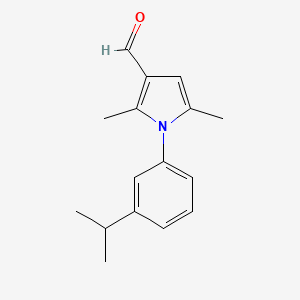

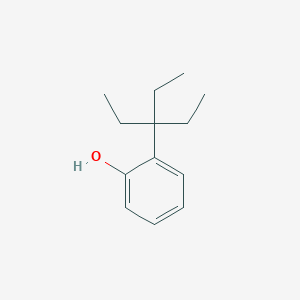
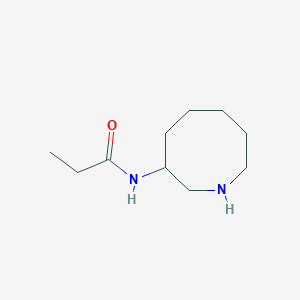
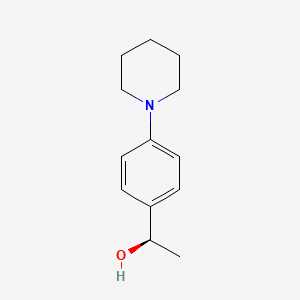
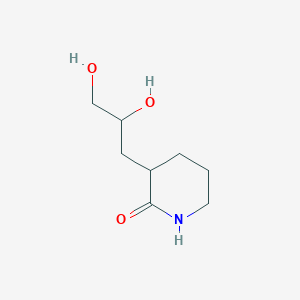

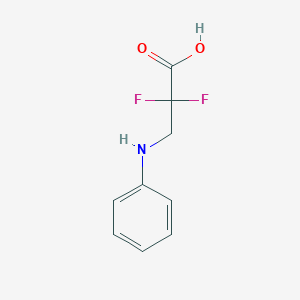
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
